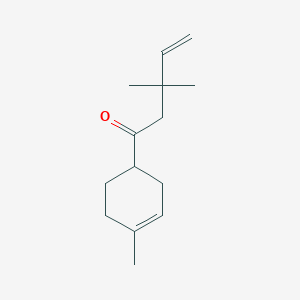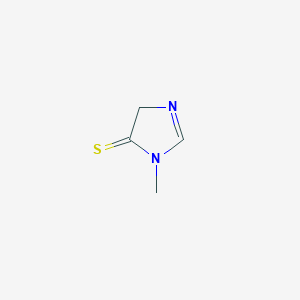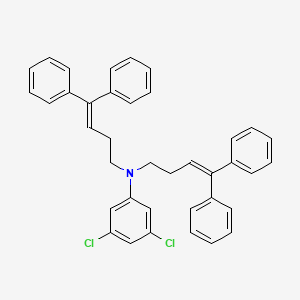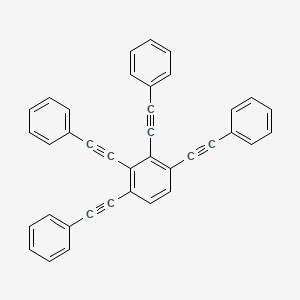
Benzene, 1,2,3,4-tetrakis(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is an organic compound with the molecular formula C38H22. It is a derivative of benzene, where four phenylethynyl groups are attached to the benzene ring at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry .
Vorbereitungsmethoden
The synthesis of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,2,3,4-tetrabromobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Analyse Chemischer Reaktionen
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- has been studied for various scientific research applications, including:
Materials Science: This compound is used in the synthesis of nanocrystalline silicon carbide and silicon nitride ceramics.
Organic Electronics: Due to its conjugated structure, this compound is investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The unique electronic properties of this compound make it suitable for use in chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is primarily related to its electronic structure. The conjugated system of phenylethynyl groups attached to the benzene ring allows for efficient electron delocalization. This delocalization enhances the compound’s ability to participate in electronic and photonic processes, making it useful in applications such as organic electronics and chemical sensors .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
272128-91-3 |
|---|---|
Molekularformel |
C38H22 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H22/c1-5-13-31(14-6-1)21-25-35-27-28-36(26-22-32-15-7-2-8-16-32)38(30-24-34-19-11-4-12-20-34)37(35)29-23-33-17-9-3-10-18-33/h1-20,27-28H |
InChI-Schlüssel |
ISSDXNUDCZVUJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


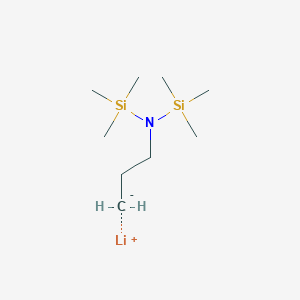
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

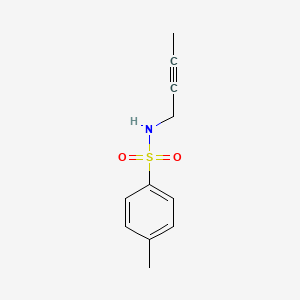
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
